molecular formula C22H36ClN3O3 B14679464 1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea CAS No. 37388-11-7

1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea

Cat. No.: B14679464
CAS No.: 37388-11-7
M. Wt: 426.0 g/mol
InChI Key: RVNKEMCEVCMAJM-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloroethyl group, a hydroxy group, and a nitrosourea moiety attached to a tetradecahydrocyclopenta[a]phenanthrene backbone. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea typically involves multiple steps. The process begins with the preparation of the tetradecahydrocyclopenta[a]phenanthrene backbone, followed by the introduction of the chloroethyl and hydroxy groups. The final step involves the addition of the nitrosourea moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrosourea moiety can be reduced to form amines.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrosourea moiety may produce amines.

Scientific Research Applications

1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea involves its interaction with specific molecular targets and pathways. The nitrosourea moiety is known to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar structure but lacks the hydroxy and tetradecahydrocyclopenta[a]phenanthrene groups.

    1-(2-chloroethyl)-3-(4-hydroxyphenyl)-1-nitrosourea: Contains a hydroxyphenyl group instead of the tetradecahydrocyclopenta[a]phenanthrene backbone.

Uniqueness

1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea is unique due to its complex structure, which combines multiple functional groups and a large, rigid backbone

Properties

CAS No.

37388-11-7

Molecular Formula

C22H36ClN3O3

Molecular Weight

426.0 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea

InChI

InChI=1S/C22H36ClN3O3/c1-21-9-7-15(27)13-14(21)3-4-16-17-5-6-19(22(17,2)10-8-18(16)21)24-20(28)26(25-29)12-11-23/h14-19,27H,3-13H2,1-2H3,(H,24,28)

InChI Key

RVNKEMCEVCMAJM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)N(CCCl)N=O)C)O

Origin of Product

United States

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